1-Propanone, 3-(dimethylamino)-1-[3-(trifluoromethyl)phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanone, 3-(dimethylamino)-1-[3-(trifluoromethyl)phenyl]- typically involves multi-step organic reactions. One common approach might include:
Formation of the Ketone Backbone: This can be achieved through the reaction of a suitable precursor, such as a halogenated propanone, with a nucleophile.
Introduction of the Dimethylamino Group: This step may involve the use of dimethylamine in the presence of a base to facilitate nucleophilic substitution.
Attachment of the Trifluoromethyl-Substituted Phenyl Ring: This can be accomplished through a Friedel-Crafts acylation reaction, where the trifluoromethyl-substituted benzene reacts with the ketone intermediate.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-Propanone, 3-(dimethylamino)-1-[3-(trifluoromethyl)phenyl]- can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to form secondary alcohols.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common.
Substitution: Bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce secondary alcohols.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: May be studied for its interactions with biological molecules.
Industry: Could be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 1-Propanone, 3-(dimethylamino)-1-[3-(trifluoromethyl)phenyl]- would depend on its specific interactions with molecular targets. The dimethylamino group may interact with biological receptors or enzymes, while the trifluoromethyl group could influence the compound’s lipophilicity and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
1-Propanone, 3-(dimethylamino)-1-phenyl-: Lacks the trifluoromethyl group, which may affect its chemical properties and biological activity.
1-Propanone, 3-(methylamino)-1-[3-(trifluoromethyl)phenyl]-: Has a methylamino group instead of a dimethylamino group, potentially altering its reactivity and interactions.
Properties
CAS No. |
653573-36-5 |
---|---|
Molecular Formula |
C12H14F3NO |
Molecular Weight |
245.24 g/mol |
IUPAC Name |
3-(dimethylamino)-1-[3-(trifluoromethyl)phenyl]propan-1-one |
InChI |
InChI=1S/C12H14F3NO/c1-16(2)7-6-11(17)9-4-3-5-10(8-9)12(13,14)15/h3-5,8H,6-7H2,1-2H3 |
InChI Key |
XBPDAKZKYMDZJH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC(=O)C1=CC(=CC=C1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.